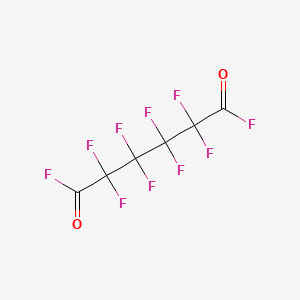
八氟己二酰二氟化物
描述
Octafluoroadipoyl difluoride is a useful research compound. Its molecular formula is C6F10O2 and its molecular weight is 294.05 g/mol. The purity is usually 95%.
The exact mass of the compound Octafluoroadipoyl difluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Octafluoroadipoyl difluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octafluoroadipoyl difluoride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
阴离子结合和传感
已经探索了八氟己二酰二氟化物衍生物作为中性阴离子受体的应用,表现出对氟化物、氯化物和二氢磷酸盐等阴离子的增强亲和力。将氟化组分引入分子结构中显著增加了结合亲和力,特别是对氯化物和二氢磷酸盐离子。这种性质已被用于设计能够作为肉眼传感器的受体,用于磷酸盐阴离子的检测,展示颜色变化以指示特定阴离子的存在。这些进展突显了八氟己二酰二氟化物衍生物在环境监测和分析化学应用中的潜力(Anzenbacher et al., 2000)。
电化学氟化
有机化合物的选择性氟化对于功能材料、药物和农药的开发至关重要。电化学方法提供了一种绿色和可持续的方法来实现选择性氟化,避免使用危险试剂。对电化学氟化的研究,特别是使用八氟己二酰二氟化物衍生物,为高效和选择性的新方法铺平了道路。这种方法在开发新型氟化剂方面发挥了重要作用,对有机氟化学领域做出了重大贡献(Fuchigami & Inagi, 2020)。
半导体制造
在半导体行业,来自八氟己二酰二氟化物的气体已被用于蚀刻和清洁过程。由于其独特的性质,这些化合物在微电子制造中非常有效,提供精确和干净的蚀刻能力。使用这种氟化气体对半导体技术的进步至关重要,使得更高效和更小型的电子设备得以开发(Tsai et al., 2002)。
医学成像
八氟己二酰二氟化物衍生物还在医学成像中找到了应用,特别是在人类肺部的氟-19(19F)MRI中。使用与八氟己二酰二氟化物相关的八氟环丁烷,展示了无创肺部成像技术的潜力。这些进展在诊断和监测肺部疾病方面带来了显著的好处,突显了八氟己二酰二氟化物衍生物在医学应用中的多功能性(Pavlova et al., 2020)。
安全和危害
Octafluoroadipoyl difluoride is classified as toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .
作用机制
Target of Action
Octafluoroadipoyl difluoride is an aliphatic hydrocarbon that acts as a surfactant and can be used as a coagulant . It contains the functional groups of chloride, aromatic acid, and triazine . .
Mode of Action
It has been shown to have coagulation properties . This suggests that it may interact with its targets to induce coagulation.
Biochemical Pathways
Given its coagulation properties , it may affect pathways related to coagulation and hemostasis.
Pharmacokinetics
It is known that the compound has a boiling point of 72°c and a density of 1666 g/cm3 . These properties may influence its bioavailability.
Result of Action
Given its coagulation properties , it may induce coagulation at the molecular and cellular level.
Action Environment
It is recommended to store the compound at 10°c - 25°c, keep it dry, and keep it under inert gas: nitrogen . These conditions may influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
Octafluoroadipoyl difluoride plays a significant role in biochemical reactions due to its surfactant properties. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, octafluoroadipoyl difluoride has been shown to interact with coagulation factors, enhancing the coagulation process . Additionally, its interaction with membrane proteins can alter membrane fluidity and permeability, affecting cellular processes. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and van der Waals interactions with biomolecules.
Cellular Effects
The effects of octafluoroadipoyl difluoride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, octafluoroadipoyl difluoride can affect the expression of genes involved in the coagulation pathway, leading to enhanced coagulation activity . Additionally, its impact on membrane fluidity can influence cell signaling pathways, potentially altering cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, octafluoroadipoyl difluoride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, octafluoroadipoyl difluoride has been shown to inhibit certain proteases involved in the coagulation cascade, thereby modulating the coagulation process . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of octafluoroadipoyl difluoride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Octafluoroadipoyl difluoride is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to octafluoroadipoyl difluoride can result in cumulative effects on cellular processes, such as sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of octafluoroadipoyl difluoride vary with different dosages in animal models. At low doses, the compound can enhance coagulation without causing significant adverse effects. At high doses, octafluoroadipoyl difluoride can exhibit toxic effects, such as cellular toxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
Octafluoroadipoyl difluoride is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways. For example, octafluoroadipoyl difluoride can inhibit enzymes involved in fatty acid metabolism, leading to changes in metabolite levels . Additionally, its interaction with cofactors can affect the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of octafluoroadipoyl difluoride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of octafluoroadipoyl difluoride within tissues can vary, with higher concentrations observed in tissues with high metabolic activity.
Subcellular Localization
Octafluoroadipoyl difluoride exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, octafluoroadipoyl difluoride can accumulate in the endoplasmic reticulum, where it can influence protein folding and secretion . Its localization within specific subcellular compartments can modulate its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
2,2,3,3,4,4,5,5-octafluorohexanedioyl difluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F10O2/c7-1(17)3(9,10)5(13,14)6(15,16)4(11,12)2(8)18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGCJTUAVVJFMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(=O)F)(F)F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191317 | |
| Record name | Octafluoroadipoyl difluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37881-62-2 | |
| Record name | 2,2,3,3,4,4,5,5-Octafluorohexanedioyl difluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37881-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octafluoroadipoyl difluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037881622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octafluoroadipoyl difluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octafluoroadipoyl difluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTAFLUOROADIPOYL DIFLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BXU89U35Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


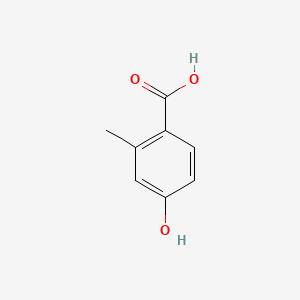
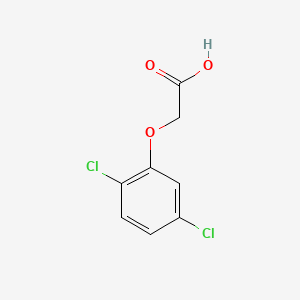

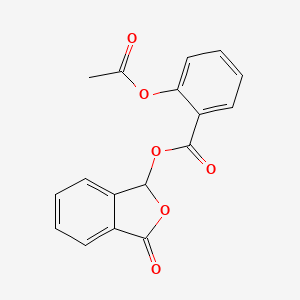




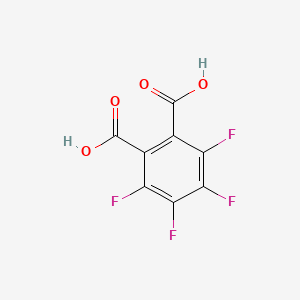
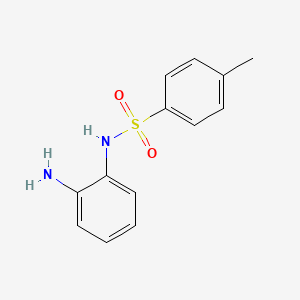



![3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione](/img/structure/B1294987.png)
